![molecular formula C9H20N2O2S B3087981 N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide CAS No. 1179304-84-7](/img/structure/B3087981.png)
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide
Overview
Description
N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide, commonly known as DPES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPES is a sulfonamide-based compound that is widely used in the field of chemistry and biochemistry. The compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool in the study of biochemical pathways.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Research in organic chemistry has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, which share structural similarities with N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide. These studies aim to develop new methodologies for the synthesis of polyheterocyclic compounds, multifunctional cycloalkyne agents, and cyclopenta[c]piperidine alkaloids. Such research facilitates the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility and value of these chemical moieties in organic synthesis and the pharmaceutical industry (Kaneda, 2020).
Environmental Toxicology
Studies on environmental toxicology have explored the occurrence, transformation, and removal of nitrosamines, compounds related to N,N-dimethyl compounds, in water technology. These research efforts address the challenges associated with the presence of nitrosamines, like N-nitrosodimethylamine (NDMA), in drinking and wastewater systems, focusing on their formation mechanisms, precursors, and potential removal methods. This body of work underlines the importance of understanding and mitigating the environmental impact of nitrosamine compounds and their precursors, which could extend to similar compounds like N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide (Nawrocki & Andrzejewski, 2011).
Pharmacology and Medicinal Chemistry
In the realm of pharmacology, research on piperidine and its derivatives, which are structurally related to N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide, has shown a wide range of therapeutic applications. Piperidine alkaloids from Pinus and related genera have been studied for their diverse biological activities, including immunomodulatory, antiproliferative, and antioxidant effects. These findings suggest potential therapeutic applications for N,N-Dimethyl-2-(piperidin-2-YL)ethanesulfonylamide in treating various chronic disorders, highlighting the significance of piperidine derivatives in drug discovery and development (Singh et al., 2021).
properties
IUPAC Name |
N,N-dimethyl-2-piperidin-2-ylethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-11(2)14(12,13)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRFFSFRADYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCC1CCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidineethanesulfonamide, N,N-dimethyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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